N-(Benzofuran-2-YL)acetamide

Overview

Description

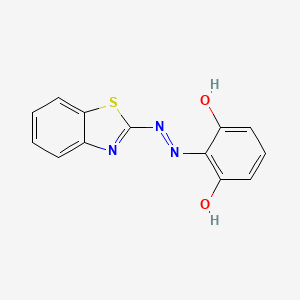

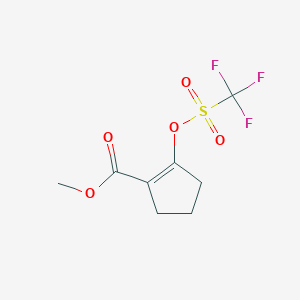

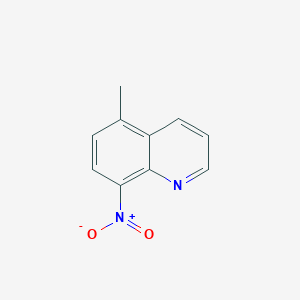

“N-(Benzofuran-2-YL)acetamide” is a compound that contains a benzofuran ring, which is a heterocyclic compound made of fused benzene and furan rings . It’s a part of a class of compounds that are ubiquitous in nature . The compound has a molecular weight of 175.18 .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “N-(Benzofuran-2-YL)acetamide” is influenced by the introduction of selected donor and acceptor substituents . This modulation of structure has been used to optimize the optical properties of benzofuran used in biological imaging .Chemical Reactions Analysis

Benzofuran derivatives have been employed successfully as starting materials for the production of biologically active compounds . For example, the reaction of N-(2-acetylbenzofuran-3-yl)acetamide with bromine in THF or phenyltrimethylammonium tribromide (Me3NPhBr3) gave N-(2-(2-bromoacetyl)benzofuran-3-yl)acetamide .Scientific Research Applications

Anticonvulsant Agent

N-(Benzofuran-2-yl)acetamide derivatives have shown potential as anticonvulsant agents. A study by Shakya et al. (2016) synthesized various derivatives and evaluated their effectiveness against seizures in mice, using the maximal electroshock induced seizures (MES) model. Several compounds demonstrated anticonvulsant activity at low doses, comparable in potency to standard drugs like phenytoin (Shakya et al., 2016).

Analgesic Activity

Kaplancıklı et al. (2012) investigated acetamide derivatives for their analgesic properties. The study synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, which exhibited significant analgesic effects in various nociceptive tests without affecting motor coordination in mice (Kaplancıklı et al., 2012).

Anti-inflammatory Activity

Research by Sunder and Maleraju (2013) focused on synthesizing derivatives of N-(Benzofuran-2-yl)acetamide with anti-inflammatory properties. They reported that some synthesized compounds showed significant anti-inflammatory activities, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study by Mary et al. (2020) explored the photochemical, thermochemical, and biological aspects of benzothiazolinone acetamide analogs. They found these compounds to be suitable for use as photosensitizers in dye-sensitized solar cells and also investigated their interactions with the Cyclooxygenase 1 (COX1) enzyme, indicating diverse applications including energy and biomedical fields (Mary et al., 2020).

Antimicrobial Activity

Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which demonstrated promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential use of N-(Benzofuran-2-yl)acetamide derivatives in developing new antimicrobial agents (Rezki, 2016).

Mechanism of Action

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds . Future research in this area is expected to focus on fully utilizing the therapeutic potential of benzofuran derivatives for the treatment of microbial diseases .

properties

IUPAC Name |

N-(1-benzofuran-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFTYPUMKHGTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Benzofuran-2-YL)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)

![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)